molecular formula C12H9ClN2O2 B503355 2-Chloro-N-(2-hydroxy-phenyl)-nicotinamide CAS No. 10189-45-4

2-Chloro-N-(2-hydroxy-phenyl)-nicotinamide

Cat. No. B503355
CAS RN: 10189-45-4
M. Wt: 248.66g/mol
InChI Key: BGPHHUWYPVJKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193749B2

Procedure details

A solution of 2-chloronicotinoyl chloride (2.91 g, 16.6 mmol) in ethyl acetate (50 mL) was added to a mixture of 2-aminophenol (2.00 g, 18.3 mmol) and DIPEA (4.8 mL, 27.5 mmol) in ethyl acetate (50 mL) at 4° C. The reaction mixture was stirred for 1 hour. The organic mixture was washed with water and brine then concentrated under reduced pressure. The residue was dissolved in ethanol/THF 1:1 (75 mL) and 15% sodium hydroxide (25 mL) and the mixture was stirred at 50° C. for 45 min. The mixture was cooled down to room temperature and concentrated in vacuo to one third volume and then acidified to pH=2 with 3M HCl. The solid was filtered, washed with water and dried to afford title compound 13 (3.69 g, 81%) as a beige solid. LRMS (ESI): (calc) 248.04. (found) 249.2 (MH)+.
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[OH:18].CCN(C(C)C)C(C)C>C(OCC)(=O)C>[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[OH:18])=[O:5]

Inputs

Step One
Name
Quantity
2.91 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=N1
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
4.8 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic mixture was washed with water and brine
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethanol/THF 1:1 (75 mL)
STIRRING
Type
STIRRING
Details
15% sodium hydroxide (25 mL) and the mixture was stirred at 50° C. for 45 min
Duration
45 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to one third volume
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=O)NC2=C(C=CC=C2)O)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 3.69 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.